硫代吗啉-4-甲酰胺

描述

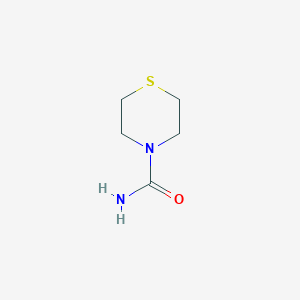

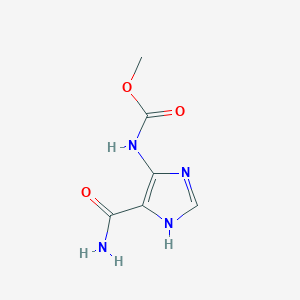

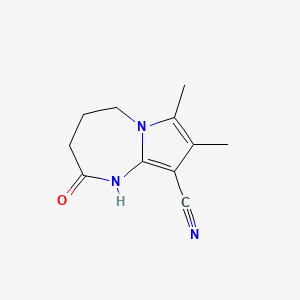

Thiomorpholine-4-carboxamide, also known as 1,1-dioxo-1lambda6-thiomorpholine-4-carboxamide, is a chemical compound with the CAS Number: 1154383-14-8 . It has a molecular weight of 178.21 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

Thiomorpholine can be prepared from cysteamine and vinyl chloride . A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes under continuous flow conditions .

Molecular Structure Analysis

The title compound, 4-(4-nitrophenyl)thiomorpholine, has been structurally characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis . In the crystal, the molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation .

Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . Carboxamides can be regarded as a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs .

Physical And Chemical Properties Analysis

Thiomorpholine-4-carboxamide has a molecular formula of C5H10N2OS . It is a powder at room temperature .

科学研究应用

抗菌活性

- 包括硫代吗啉-4-甲酰胺在内的硫代吗啉衍生物因其抗菌活性而受到研究。一项研究重点合成硫代吗啉衍生物并测试它们对各种微生物的功效 (Kardile & Kalyane, 2010).

药物化学中的构建模块

- 硫代吗啉及其衍生物是药物化学中的重要构建模块。它们用于创建具有潜在治疗应用的新型化合物。例如,已制备出桥连的双环硫代吗啉作为药物化学中使用的新型化合物 (Walker & Rogier, 2013).

水凝胶制备和催化应用

- 一项研究涉及使用 N-甲基丙烯酰胺硫代吗啉合成含有硫醚基团的水凝胶。然后将该水凝胶用于创建具有高催化活性的金纳米颗粒,用于特定反应 (Ilgin, Ozay, & Ozay, 2019).

新型支架的合成

- 已经对使用硫代吗啉衍生物创建新的支架进行了研究。例如,涉及 α-氨基酸、巯基乙醛和异腈的三组分反应产生了一种新型的 1,2-二取代 N-烷基(芳基)-6-氧代硫代吗啉-3-甲酰胺支架 (Dömling, Srivastava, Beck, Herdtweck, & Khoury, 2009).

肽合成

- 硫代吗啉衍生物已被探索作为肽合成中的偶联试剂,促成了新型 N-甲酰亚胺型偶联试剂家族的开发 (El‐Faham & Albericio, 2008).

DPP-IV 抑制剂的开发

- 研究人员设计并合成了含有硫代吗啉的化合物作为二肽基肽酶 IV (DPP-IV) 的抑制剂,其中一些显示出有希望的体外抑制作用。这表明硫代吗啉衍生物作为 DPP-IV 抑制剂的进一步研究具有潜力 (Han et al., 2012).

新型化合物的合成

- 硫代吗啉已通过各种反应用于合成新型化合物,展示了其在化学合成中的多功能性。例如,开发了一种从酮氮杂环丙烷合成新型 3-硫代吗啉的有效方法 (Khodadadi, Samimi, Albadi, & Momeni, 2021).

抗菌评价

- 合成了硫代吗啉羧酸盐的新酰胺并评估了它们的体外抗菌活性。初步结果显示出中等至良好的抗菌和抗真菌活性,突出了硫代吗啉衍生物在抗菌应用中的潜力 (Nagavelli, Kumaraswamy, Ranjithkumar, & Narsimha, 2014).

固相合成

- 从树脂结合的受保护的半胱氨酸开始,描述了三取代硫代吗啉-3-酮的固相合成。该方法代表了以高纯度和收率合成硫代吗啉衍生物的进步 (Nefzi, Giulianotti, & Houghten, 1998).

缓蚀

- 硫代吗啉衍生物已被研究作为酸性介质中低碳钢的缓蚀剂。研究表明这些化合物有效抑制腐蚀,表明它们在工业过程中的潜在应用 (Nnaji et al., 2017).

生物活性支架

- 吗啉和硫代吗啉衍生物已显示出广泛的生理活性。它们作为生物活性剂针对不同的分子靶点,并且由于其选择性酶抑制特性,已成为药物发现过程中的一个组成部分 (Asirvatham, Thakor, & Jain, 2021).

安全和危害

Thiomorpholine is classified as a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

thiomorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQORXVNSBSKOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501095 | |

| Record name | Thiomorpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6007-63-2 | |

| Record name | Thiomorpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B3354491.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B3354511.png)

![1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B3354521.png)

![Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-](/img/structure/B3354529.png)

![1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B3354560.png)

![5-fluoro-1H-imidazo[4,5-b]pyridine](/img/structure/B3354588.png)